Cas no 2680754-94-1 (benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate)

Benzyl (2S,4S)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a chiral spirocyclic compound featuring a trifluoromethyl group and a hydroxyl moiety at the 2-position. The (2S,4S) stereochemistry ensures high enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the spirocyclic structure contributes to conformational rigidity, improving binding affinity in drug design. The benzyl carboxylate protecting group allows for selective deprotection under mild conditions, facilitating further functionalization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including protease inhibitors and CNS-targeting agents, due to its unique structural and electronic properties.
benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate structure
2680754-94-1 structure
Product Name:benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate
CAS No:2680754-94-1
MF:C16H18F3NO4
MW:345.313635349274
CID:5624017
PubChem ID:165934620
Update Time:2025-06-08

benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28297801
    • 2680754-94-1
    • benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
    • benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate
    • Inchi: 1S/C16H18F3NO4/c17-16(18,19)15(22)9-14(10-15)11-23-7-6-20(14)13(21)24-8-12-4-2-1-3-5-12/h1-5,22H,6-11H2
    • InChI Key: XQRQDSPOGCWORK-UHFFFAOYSA-N
    • SMILES: FC(C1(CC2(COCCN2C(=O)OCC2C=CC=CC=2)C1)O)(F)F

Computed Properties

  • Exact Mass: 345.11879254g/mol
  • Monoisotopic Mass: 345.11879254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59Ų

benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate Pricemore >>

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Additional information on benzyl (2s,4s)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro3.5nonane-5-carboxylate

Comprehensive Analysis of Benzyl (2S,4S)-2-Hydroxy-2-(Trifluoromethyl)-8-Oxa-5-Azaspiro[3.5]Nonane-5-Carboxylate (CAS No. 2680754-94-1)

The compound benzyl (2S,4S)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2680754-94-1) is a highly specialized chiral spirocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the spiro[3.5]nonane core and trifluoromethyl group, make it a valuable intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to modulate protein-protein interactions and enzyme activity.

One of the most intriguing aspects of this compound is its stereochemistry, with the (2S,4S) configuration playing a critical role in its biological activity. The presence of both hydroxy and carboxylate functional groups allows for diverse chemical modifications, making it a versatile building block for medicinal chemistry. Recent studies have explored its utility in developing kinase inhibitors and GPCR modulators, addressing current demands in oncology and CNS drug development.

From a synthetic chemistry perspective, the 8-oxa-5-azaspiro structure presents interesting challenges and opportunities. The spirocyclic motif is increasingly popular in drug design due to its three-dimensional complexity and potential to improve pharmacokinetic properties. This aligns with the pharmaceutical industry's growing focus on beyond rule of five (bRo5) molecules, where compounds like this demonstrate enhanced membrane permeability and target selectivity.

The trifluoromethyl group in this molecule deserves special mention, as fluorinated compounds continue to dominate pharmaceutical pipelines. Approximately 30% of newly approved drugs contain fluorine, and this trend shows no signs of slowing down. The electron-withdrawing nature of the CF3 group can significantly influence the compound's metabolic stability and binding affinity, making it particularly valuable in proteolysis targeting chimera (PROTAC) development and other emerging therapeutic modalities.

Analytical characterization of CAS 2680754-94-1 typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to confirm its stereochemical purity and structural integrity. These quality control measures are essential given the compound's potential use in asymmetric synthesis and catalysis. The benzyl protecting group offers additional synthetic flexibility, allowing for selective deprotection under mild conditions when needed for further derivatization.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize this spirocyclic compound. Recent advances in flow chemistry and biocatalysis have shown promise for improving the atom economy and reducing waste generation in its production. This aligns with the pharmaceutical industry's commitment to process intensification and environmental responsibility while maintaining high stereochemical control.

The scientific community continues to investigate novel applications for benzyl (2S,4S)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate, particularly in areas such as fragment-based drug discovery and molecular glues. Its rigid, three-dimensional structure makes it an excellent candidate for addressing challenging biological targets that require precise spatial orientation of functional groups. As computational methods like AI-driven molecular design become more sophisticated, compounds with such well-defined stereocenters and complex ring systems are likely to play increasingly important roles in next-generation therapeutics.

From a commercial perspective, the demand for high-quality chiral building blocks like this compound continues to grow. Suppliers specializing in custom synthesis and contract research are expanding their catalogs to include such sophisticated intermediates. The compound's CAS registry number 2680754-94-1 serves as a unique identifier in global chemical databases, facilitating efficient sourcing and regulatory compliance for research organizations worldwide.

Future research directions for this compound may include exploration of its crystal engineering properties and potential applications in supramolecular chemistry. The combination of hydrogen bonding sites (hydroxy group) and lipophilic character (trifluoromethyl and benzyl groups) creates interesting possibilities for designing novel materials with specific molecular recognition properties. Such investigations could open new avenues in sensor development and smart materials beyond its current pharmaceutical applications.

In summary, benzyl (2S,4S)-2-hydroxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate represents a fascinating case study in modern medicinal chemistry. Its structural complexity, synthetic versatility, and potential biological relevance position it as a compound of continuing interest across multiple scientific disciplines. As research tools and synthetic methodologies advance, we can anticipate even more innovative applications emerging for this unique spirocyclic framework in the coming years.

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